2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Historical Context of Pyrazolo-Pyridine Hybrid Heterocycles
The pyrazolo[3,4-b]pyridine core emerged in the 1970s as part of efforts to develop anxiolytic agents with improved blood-brain barrier penetration over benzodiazepines. Early derivatives like cartazolate and tracazolate demonstrated potent phosphodiesterase (PDE) inhibition by stabilizing the planar conformation required for adenosine-binding pocket interactions. Structural analyses revealed that the pyridine nitrogen at position 1 and pyrazole nitrogens at positions 2 and 4 create a polarized electron system amenable to π-stacking with aromatic residues in enzyme active sites.
Modern scaffold diversification employs Bemis-Murcko frameworks to identify bioisosteric replacements while retaining critical pharmacophoric features. For 2-cyclopentyl-7H-pyrazolo[3,4-b]pyridin-6-one analogues, scaffold-hopping strategies have generated six structurally distinct variants preserving the hydrogen-bond acceptor triad (N1, N4, O6). This approach informed the substitution pattern in 2-butyl-4-(difluoromethyl)-3-methyl derivatives, where alkyl chains at position 2 enhance membrane permeability while difluoromethyl at position 4 balances electronegativity and steric bulk.
Pharmacological Significance of Difluoromethyl and Alkyl Substituents
Difluoromethyl groups (-CF2H) serve as multifunctional bioisosteres, combining the lipophilicity-enhancing effects of trifluoromethyl (-CF3) with hydrogen-bond donor capacity. Comparative studies show -CF2H substituents increase logP by 0.7–1.2 units versus hydrogen while maintaining aqueous solubility through weak hydrogen bonding (ΔG = -3.2 kcal/mol). In pyrazolo-pyridines, 4-difluoromethyl substitution improves target residence time by 40% compared to -CF3 analogues, attributed to stabilized water-mediated protein interactions.
Alkyl chains at position 2 follow nonlinear lipophilicity-activity relationships. Butyl substituents optimize membrane permeability (Pe = 28 × 10^-6 cm/s in Caco-2 assays) while avoiding excessive hydrophobic collapse in aqueous compartments. Methyl groups at position 3 prevent π-system distortion, maintaining a 12° dihedral angle between pyrazole and pyridine rings critical for PDE4B inhibition (IC50 = 11 nM).
Table 1. Computed Lipophilicity Parameters for Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives
| Substituent Pattern | logP (XLOGP3) | Polar Surface Area (Ų) | H-Bond Donors |
|---|---|---|---|
| 2-H, 4-H, 3-H | 1.51 | 58.2 | 1 |
| 2-Butyl, 4-H, 3-Methyl | 3.02 | 49.8 | 1 |
| 2-Butyl, 4-CF2H, 3-Methyl | 3.89 | 52.1 | 2 |
| 2-Cyclopentyl, 4-CF3, 3-Ethyl | 4.75 | 47.6 | 1 |
Data derived from SwissADME and VCCLAB calculations, demonstrating how difluoromethyl and alkyl groups cooperatively modulate drug-like properties. The 2-butyl/4-difluoromethyl combination achieves optimal balance between membrane permeability (logP = 3.89) and solubility-maintaining polarity (PSA = 52.1 Ų).
Synthetic routes to these derivatives emphasize regioselective functionalization. Hydrazine-mediated cyclization of 5-cyanopyridine precursors generates the pyrazole ring with >90% regiochemical control. Subsequent difluoromethylation via Ullmann coupling with bromodifluoromethane introduces the -CF2H group while preserving acid-sensitive lactam carbonyls. Butyl chain installation employs Mitsunobu alkylation, exploiting the N2 nitrogen's nucleophilicity for 78% yield under mild conditions.
Properties
IUPAC Name |
2-butyl-4-(difluoromethyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c1-3-4-5-17-7(2)10-8(11(13)14)6-9(18)15-12(10)16-17/h6,11H,3-5H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJIEHCYBWYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. It contains a difluoromethyl group and a butyl substituent, contributing to its distinct chemical properties. The molecular formula of the compound is C₁₁H₁₃F₂N₃O.
Scientific Research Applications
this compound is primarily focused on medicinal chemistry.
- AMPK Inhibitor Research indicates that this compound shows potential as an inhibitor of adenosine monophosphate-activated protein kinase (AMPK). AMPK is important in cellular energy homeostasis and metabolic regulation.
- Activity Against Cancer Cell Lines Compounds in this class have demonstrated activity against various cancer cell lines and might have anti-inflammatory properties.
- Interaction Studies Interaction studies involving this compound are centered on its binding affinity to biological targets. Preliminary studies suggest that it interacts with AMPK and may modulate metabolic pathways linked to energy balance and cell proliferation. Further research is needed to fully understand its interactions with other proteins and enzymes involved in disease pathways.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| 4-(Difluoromethyl)-3-methylpyrazolo[3,4-b]pyridine | Lacks butyl group; potential anti-inflammatory properties |
| 5-Methyl-2-propylpyrazolo[3,4-b]pyridine | Different alkyl substituent; studied for neuroprotective effects |
| 3-Methylpyrazolo[3,4-b]pyridine derivatives | Variations in substituents; broad pharmacological activities |
Comparison with Similar Compounds
Key Observations:
Fluorination Effects: The difluoromethyl group improves metabolic stability and electronic properties relative to non-fluorinated analogs like 4a .
Functional Group Modifications: The propanoic acid derivative demonstrates how side-chain modifications (e.g., carboxylic acid) can alter solubility and pharmacokinetics .
Key Observations:
Green Chemistry : PEG-400 is highlighted as a recyclable, eco-friendly solvent for pyrazolo[3,4-b]pyridin-6(7H)-one synthesis, contrasting with traditional solvents like DMF .
Reaction Efficiency : The three-component reaction achieves high yields (85–92%) in 15 minutes, superior to prolonged reflux methods (e.g., 28 hours in acetic acid) .
Key Observations:
Thermal Stability : The 4-p-tolyl analog (4a) exhibits exceptional thermal stability (>300°C), likely due to strong intermolecular hydrogen bonding .
Bioactivity Potential: While direct data are lacking, fluorinated analogs (e.g., triazole-tethered derivatives) show antimicrobial activity, suggesting the target compound may share similar properties .
Q & A
Q. What are the most efficient synthetic routes for preparing 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using polyethylene glycol (PEG-400) as a recyclable solvent. For example:
- Step 1: Condensation of substituted hydrazines with β-keto esters in PEG-400 at 80–100°C for 4–6 hours.
- Step 2: Cyclization with difluoromethylating agents (e.g., ClCFH) under microwave irradiation to introduce the difluoromethyl group.
- Yield Optimization: PEG-400 enables solvent recycling (up to 5 cycles) without significant loss in yield (~85–90% per cycle) .
- Alternative Catalyst: Fe@K10 montmorillonite under "on-water" conditions achieves 78–82% yield with reduced reaction time (2–3 hours) .
Q. How can the purity of this compound be validated in academic settings?
Methodological Answer: Purity analysis typically involves:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) at 1.0 mL/min. Monitor UV absorption at 254 nm .
- FTIR: Confirm functional groups (e.g., C=O at ~1700 cm, C-F at ~1150 cm) .
- NMR: H and F NMR to verify substitution patterns (e.g., difluoromethyl protons at δ 5.8–6.2 ppm) .
Critical Note: Residual solvents (e.g., PEG-400) must meet ICH guidelines, validated via GC-MS with a detection limit of <0.1% .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in pyrazolo[3,4-b]pyridin-6(7H)-one synthesis?
Methodological Answer: Regioselectivity is controlled by:
- Catalyst Choice: Proline-based catalysts favor N-alkylation at the pyrazole ring, while iodine catalysts promote cyclization at the pyridine moiety .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 4-position, whereas PEG-400 stabilizes intermediates for 2-butyl group retention .
- Case Study: Microwave irradiation vs. conventional heating alters activation energy, reducing side products like 7H-isomers by 15% .
Data Contradiction: Fe@K10 achieves higher regioselectivity (~95%) for the 4-(difluoromethyl) group compared to PEG-400 (~85%), likely due to Lewis acid-mediated transition-state stabilization .
Q. What computational strategies are used to predict the pharmacological activity of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with targets like DPP-4. The difluoromethyl group shows enhanced hydrogen bonding with catalytic residues (e.g., Tyr547) .
- QSAR Modeling: Correlate logP values (calculated via ChemAxon) with in vitro IC data. A logP of 2.1–2.5 optimizes membrane permeability and target binding .
- DFT Calculations: B3LYP/6-31G(d) level analysis reveals that electron-withdrawing groups (e.g., difluoromethyl) lower the LUMO energy, enhancing electrophilic reactivity .
Q. How can structural modifications improve metabolic stability without compromising activity?
Methodological Answer:
- Fluorine Scan: Replace the 2-butyl group with trifluoromethyl to reduce CYP450-mediated oxidation (e.g., t increases from 2.1 to 4.3 hours in human liver microsomes) .
- Prodrug Approach: Esterify the 6(7H)-one carbonyl to improve oral bioavailability. Hydrolysis in plasma regenerates the active form (e.g., ethyl ester derivatives show 3x higher C) .
- Crystallography: X-ray structures (PDB) of analogs reveal that 3-methyl substitution prevents π-stacking interactions, reducing off-target binding .
Q. What are the conflicting reports in catalytic efficiency for this compound’s synthesis, and how can they be resolved?
Methodological Answer:
- Conflict: PEG-400 yields higher reproducibility but lower turnover frequency (TOF = 12 h) compared to Fe@K10 (TOF = 28 h) .
- Resolution: Hybrid approaches using PEG-400 with Fe@K10 achieve TOF = 20 h and 89% yield by balancing solvent polarity and Lewis acid activity .
- Kinetic Analysis: Arrhenius plots reveal PEG-400 lowers activation energy (E = 45 kJ/mol) vs. Fe@K10 (E = 58 kJ/mol), explaining divergent optimal temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
